2-Oxa-1-adamantanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ol |
InChI |
InChI=1S/C9H14O2/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8,10H,1-5H2 |
InChI Key |
DOVTWALDTTVCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxa 1 Adamantanol and Its Derivatives
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement reactions are key in transforming existing adamantane (B196018) or related bicyclic structures into the desired 2-oxaadamantane system. These strategies often involve the insertion of an oxygen atom into the carbon skeleton or the re-arrangement of an oxygen-containing precursor.
Adamantanone (adamantan-2-one) serves as a versatile starting material for the synthesis of 2-oxaadamantane and its derivatives due to its readily available carbonyl group, which can be modified and rearranged to incorporate an oxygen atom into the cage.
The Baeyer-Villiger oxidation is a prominent method for introducing an oxygen atom into a cyclic ketone, leading to a lactone. In the context of adamantanone, this reaction is a crucial initial step in a multi-step sequence to synthesize 2-oxaadamantane. Adamantanone undergoes Baeyer-Villiger oxidation to yield 4-oxahomoadamantan-5-one, which is a lactone [2, 2.1, 2.2]. This transformation involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring. For instance, perdecanoic acid has been reported as an effective oxidant in the Baeyer-Villiger oxidation of cyclic ketones, achieving high yields of lactones [2.3].
Table 1: Baeyer-Villiger Oxidation of Adamantanone
| Starting Material | Reagent/Condition | Intermediate Product | Notes | Citation |
| Adamantanone | Peracids | 4-Oxahomoadamantan-5-one (lactone) | Initial step in a multi-step synthesis of 2-oxaadamantane. | [2, 2.3] |
Following the Baeyer-Villiger oxidation, the resulting lactone (or its hydrolyzed product) undergoes further transformations. Reductive methylation, combined with subsequent iodination and recyclization, constitutes a key part of the multi-step route from adamantanone to 2-oxaadamantane thieme-connect.com. This sequence involves the reduction of the lactone and introduction of methyl groups, followed by an intramolecular cyclization facilitated by halogenation (e.g., iodination) and ring cleavage, ultimately leading to the formation of the 2-oxaadamantane ring system thieme-connect.com.
Another approach to the 2-oxaadamantane scaffold involves the rearrangement or oxidative ring closure of 2-substituted adamantanol analogues. These methods leverage the existing adamantane framework and introduce the oxygen atom through specific reaction conditions.
Abnormal hypoiodite (B1233010) reactions of 2-substituted adamantan-2-ols have been reported as novel routes to 2-oxaadamantanes [2.4, 2.5]. These reactions typically involve the treatment of 2-substituted adamantanol derivatives with reagents that generate hypoiodite species, such as lead tetraacetate and iodine (Pb(OAc)₄/I₂) [2.4, 2.5]. For instance, the reaction of 2-methyladamantan-2-ol with lead tetraacetate and iodine in boiling benzene (B151609) can lead to the formation of 2-oxaadamantane derivatives through a complex sequence of radical reactions and rearrangements [2.5].
Lead tetraacetate (Pb(OAc)₄) is a versatile oxidant used in organic synthesis, particularly for oxidative ring closure reactions. In the context of 2-oxaadamantane synthesis, Pb(OAc)₄ can induce cyclization from suitable precursors. For example, the synthesis of 1-substituted 2-oxaadamantane derivatives, such as 2-oxaadamantane-1-N,N,N-trimethylmethanaminium iodide, has been achieved from adamantanone via a series of steps that include ring expansion, hydrolysis to endo-7-hydroxy-exo-3-bicyclo(3.3.1)nonane carboxylic acid, followed by oxidative ring closure using lead tetraacetate [2.6]. This demonstrates the utility of lead tetraacetate in forming the 2-oxaadamantane ring system with functionalization at the C1 position.
Table 2: Lead Tetraacetate-Induced Oxidative Ring Closure
| Starting Material Example | Reagent/Condition | Product Type | Notes | Citation |
| endo-7-hydroxy-exo-3-bicyclo(3.3.1)nonane carboxylic acid | Lead tetraacetate | 1-Substituted 2-oxaadamantane (e.g., quaternary ammonium (B1175870) salt) | Forms the 2-oxaadamantane cage with C1 functionalization. | [2.6] |
The synthesis of 2-Oxa-1-adamantanol and its derivatives primarily relies on methodologies that construct the fundamental 2-oxaadamantane cage. Key strategies include ring expansion and rearrangement, often starting from adamantanone precursors via Baeyer-Villiger oxidation and subsequent reductive methylation and cyclization. Additionally, transformations of 2-substituted adamantanol analogues through hypoiodite reactions and lead tetraacetate-induced oxidative ring closure provide alternative routes to the 2-oxaadamantane scaffold. While these methods effectively establish the 2-oxaadamantane core, direct synthetic routes specifically yielding the unsubstituted this compound (with a hydroxyl group at the C1 bridgehead position) via these outlined methodologies are not extensively detailed in the provided literature. However, the existence of 2-oxaadamantan-1-ol derivatives and their synthesis through other routes (e.g., from 1,3-dihaloadamantanes with fuming nitric acid) indicates the potential for further functionalization of this important heterocyclic system.
Cyclization of Bicyclo[3.3.1]nonane Derivatives
One of the primary strategies for synthesizing 2-oxaadamantane derivatives involves the transannular cyclization of bicyclo[3.3.1]nonane derivatives. These bicyclic compounds provide the necessary structural preorganization for ring closure into the cage system.
Transannular cyclization is a key method for constructing the 2-oxaadamantane system. This approach often utilizes bicyclo[3.3.1]non-2-ene derivatives featuring an endo-oriented substituent at the 7-position. Common starting materials for these reactions include bicyclo[3.3.1]nonane-3,7-dione and 7-methylidenebicyclo[3.3.1]nonan-3-one. nih.gov
Diolefines derived from bicyclo[3.3.1]nonane have been shown to undergo ring closure to form the adamantane scaffold. For instance, in reactions involving diolefines (e.g., compound 28), exposure to reagents like bromine or iodine leads to the formation of a charge transfer complex (29). This is followed by a synchronous cyclization to generate a stable 1-adamantyl cation ion pair (30), ultimately yielding the adamantane products (31). mdpi.com
Ketoolefines also participate in acid-promoted cyclization pathways. A notable example is the Ritter reaction of ketoolefine 76, which proceeds through the generation of a 2-oxa-1-adamantyl cation intermediate. This cation can then be trapped by nucleophiles such as acetonitrile, leading to the formation of hemiaminals. mdpi.com
Furthermore, enol ether derivatives of bicyclo[3.3.1]nonanes (e.g., 41a and 41b) can be converted to halogenated adamantanes (43ab and 44ab). When exposed to iodine or bromine, these enol ethers undergo electrophilic addition to their more electron-rich π-system, which triggers an intramolecular cyclization to an intermediate ion pair (42). In these transformations, reactions with iodine generally afford higher yields (70%) compared to bromination (35%). mdpi.com
Table 1: Examples of Transannular Cyclization Yields for Adamantane Derivatives
| Starting Material Type | Reagent | Product Type | Typical Yield (%) | Source |
| Diolefines | Br2 or I2 | Adamantyl derivatives | Not reported for preparative purposes | mdpi.com |
| Enol Ethers (41a, 41b) | Iodine | Halogenated adamantanes (43ab, 44ab) | 70 | mdpi.com |
| Enol Ethers (41a, 41b) | Bromine | Halogenated adamantanes (43ab, 44ab) | 35 | mdpi.com |
While the Prins cyclization is a well-established synthetic tool for the formation of tetrahydropyran (B127337) rings, direct Prins cyclization pathways specifically leading to this compound from bicyclo[3.3.1]nonane derivatives are not extensively documented as a primary synthetic route in the literature. However, mechanistic studies have explored the relevance of Prins-type processes in the context of oxa-adamantane structures. For instance, the 2-oxa-5-adamantyl carbocation has been identified as a viable intermediate in certain SN1 substitution reactions. nih.gov
Mechanistic studies of cyclization reactions yielding 2-oxaadamantane derivatives often highlight the formation and behavior of carbocation intermediates. In transannular cyclizations, the generation of stable carbocations, such as the 1-adamantyl cation, is a critical step in the reaction pathway. mdpi.comresearchgate.net
For ketoolefines, the acid-promoted cyclization involves the double bond attacking the carbonyl oxygen, which leads to the formation of a 2-oxa-1-adamantyl cation. mdpi.com
Detailed investigations into the stability and reactivity of the 2-oxa-5-adamantyl carbocation reveal its dynamic nature. Density Functional Theory (DFT) calculations suggest that this carbocation is only marginally more stable than its bicyclic counterpart, the 7-methylene-2-oxoniabicyclo[3.3.1]non-2-ene cation. The low energy barrier (15 kJ mol-1) separating these species indicates a rapid equilibration, which is likely to occur on laboratory timescales. This rapid equilibration, proceeding via a retro-Prins process involving beta-cleavage and Grob fragmentation, is considered the primary unimolecular escape route for the 2-oxa-5-adamantyl carbocation. nih.gov
Table 2: Energetic Parameters for 2-Oxa-5-adamantyl Carbocation (Calculated)
| Species | Relative Stability (kJ mol-1) | Barrier to Retro-Prins (kJ mol-1) |
| 2-Oxa-5-adamantyl carbocation | 0 (reference) | 15 |
| 7-methylene-2-oxoniabicyclo[3.3.1]non-2-ene cation | -11 | - |
| Data based on B3LYP calculation with 6-31G(d) basis set. nih.gov |
Acid-Mediated Skeletal Rearrangements
Another significant synthetic strategy for this compound and its derivatives involves acid-mediated skeletal rearrangements of polycyclic precursors.
A prominent method for the synthesis of 2-oxaadamantane derivatives is the reaction of 1,3-dihaloadamantanes with strong acids, particularly fuming nitric acid. For example, 1,3-dichloroadamantanes, such as 1,3-dichloro-5,7-dimethyladamantane, are converted into mixtures of various 2-oxaadamantane derivatives (e.g., compounds 2-4) when treated with fuming nitric acid at room temperature. nih.govresearchgate.net Similarly, 1,3-dibromoadamantanes undergo analogous transformations with fuming nitric acid, yielding mixtures of 2-oxaadamantane derivatives. researchgate.net
Table 3: Product Ratios from 1,3-Dichloro-5,7-dimethyladamantane with Fuming Nitric Acid
| Reaction Time (h) | Temperature (°C) | Compound 2 (%) | Compound 3 (%) | Compound 4 (%) | Nitroxy Derivatives (%) | Source |
| 0.17 (10 min) | Room | 9.3 | 4.8 | 0.6 | 85.3 | nih.gov |
| 3 | Room | 66.1 | 32.6 | 1.3 | - | nih.gov |
The mechanistic pathway for the acid-mediated rearrangement of dihaloadamantanes to 2-oxaadamantane derivatives involves the crucial intermediate formation of nitroxy derivatives. nih.govresearchgate.net The initial step is typically the nitrolysis of the dihaloadamantane (e.g., 1,3-dichloro-5,7-dimethyladamantane), which leads to the generation of corresponding nitroxy derivatives, such as 3-chloro-5,7-dimethyladamantan-1-yl nitrate (B79036) and 5,7-dimethyladamantane-1,3-diyl dinitrate. nih.govresearchgate.net
These nitroxy intermediates then undergo a series of complex skeletal transformations. Key steps in this sequence include Grob fragmentation and subsequent transannular cyclization, ultimately leading to the formation of the 2-oxaadamantane cage structure. nih.govresearchgate.net It has been observed that the presence of acetic anhydride (B1165640) in the nitric acid system can promote selective nitroxylation, leading to the substitution of only one halogen atom. In contrast, pure fuming nitric acid tends to convert dihaloadamantanes directly into various oxaadamantane derivatives. researchgate.net The concurrent nature of the formation of different 2-oxaadamantane products from these nitroxy intermediates and their subsequent conversions contributes to the challenge of achieving highly selective synthesis of a single desired product. nih.gov
Grob Fragmentation and Transannular Cyclization in Acidic Media
Grob fragmentation and transannular cyclization are crucial mechanistic pathways in the synthesis of 2-oxaadamantane derivatives, particularly when starting from halogenated adamantanes. A notable method involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid. For instance, 1,3-dichloroadamantanes react with fuming nitric acid to yield a mixture of 2-oxaadamantane derivatives. This transformation is believed to proceed through a sequence of steps initiated by the nitrolysis of the initial dihaloadamantane, forming a nitrooxy derivative. This intermediate then undergoes skeletal rearrangements, including Grob fragmentation and subsequent transannular cyclization. researchgate.netnih.gov
A proposed mechanism involves the protonation of a nitrooxy group, followed by the elimination of a nitric acid molecule to generate a carbocation. This carbocation then undergoes Grob fragmentation, leading to the formation of a 7-methylidenebicyclo[3.3.1]nonan-3-one intermediate. Further reactions, such as the addition of liberated chlorine at the exocyclic double bond, followed by reaction with nitric acid, transannular cyclization, and elimination of a nitronium cation, ultimately yield the 2-oxaadamantane structure. nih.gov
Another application of transannular cyclization in acidic media involves the oxidative cleavage of adamantane derivatives. For example, selective oxidative cleavage-cyclization of adamantane through a bridge carbon in trifluoroperacetic acid (TFPAA) can lead to oxaadamantane derivatives. The presence of a methyl group at the bridge position can direct consecutive oxygen insertion into the cage structure via a Criegee rearrangement. The formation of stable 5-methyl-4,6-dioxabishomoadamant-5-yl cation has been observed, which can undergo further transformations including acidic transannular cyclization in trifluoroacetic acid (TFAA) to yield oxaadamantane derivatives. acs.org
A simpler method for 2-oxa-adamantane synthesis involves treating bicyclo[3.3.1]nonane-2,6-diol with concentrated sulfuric acid, achieving yields of 35–40%. rsc.org
Cage-Divergent and Modular Synthetic Approaches
Cage-divergent and modular synthetic approaches offer versatile strategies for constructing oxa-adamantane scaffolds and their derivatives, allowing for the introduction of various functionalities and heteroatoms. These methods aim to overcome the limitations of traditional synthesis, such as cumbersome fragmentation-reconstruction sequences or the need for harsh reagents. digitellinc.com
A scalable cage-divergent synthesis of oxygen- and nitrogen-doped adamantanes and related tricyclic morpholine (B109124) mimetics can be achieved from readily available cycloocta-1,5-diene. chemrxiv.orgchemrxiv.org This approach enables the production of multigram quantities of these compounds, which were previously difficult to obtain. Key cyclization steps are optimized using accessible, greener, and safer reagents. chemrxiv.orgchemrxiv.org
For instance, a cyclooctadiene-derived precursor resembling the substitution pattern of dibromide can be used in preparative quantities. An approach involving the preparation of 2,6-diiodo-9-oxabicyclo[3.3.1]nonane leverages the larger atomic size of iodine to achieve high selectivity (e.g., a 2:98 ratio) on a multigram scale with high preparative yields (e.g., 84%). chemrxiv.org
The strategic introduction of oxygen heteroatoms into the adamantane cage is a promising strategy to modify the physicochemical properties of adamantane derivatives, such as reducing lipophilicity and enhancing water solubility, while maintaining the rigid 3D scaffold. chemrxiv.org Heteroadamantane motifs are found in natural products and have inspired synthetic efforts to create bioactive compounds. chemrxiv.org
Methods for introducing oxygen heteroatoms include:
Baeyer-Villiger Oxidation: 2-Oxaadamantane can be prepared from adamantanone through a four-step sequence involving Baeyer-Villiger oxidation, followed by reduction or reductive methylation, iodination with ring cleavage, and recyclization. researchgate.netthieme-connect.com
One-step Transformation: A more direct approach involves the one-step transformation of 2-methyl-2-adamantanol (B56294) into 2-oxa-adamantane. thieme-connect.com
Oxidative Transformations: Oxidative transformations of polycyclic cage structures, particularly the cleavage of oxahomoadamantane derivatives obtained from 2-substituted adamantanes, are also utilized. nih.gov
Nitric Acid Reactions: As mentioned in Section 2.1.4.3, the reaction of 1,3-dihaloadamantanes with fuming nitric acid leads to the formation of 2-oxaadamantane derivatives through nitrolysis, Grob fragmentation, and transannular cyclization. researchgate.netnih.gov
Ketalization and Ring-Closing Metathesis (RCM): Oxygenated cage compounds can be synthesized using acetalization and RCM as key steps, employing ketalization and transannular cyclization. researchgate.net
The development of novel chemotypes incorporating oxa-adamantane scaffolds is driven by the desire to create compounds with improved properties, particularly in medicinal chemistry. The introduction of oxygen atoms can lead to better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles compared to their all-carbon adamantane counterparts. digitellinc.comchemrxiv.org
Oxa-adamantane derivatives have shown promise as high-affinity ligands for cannabinoid receptors (CB1 and CB2). For example, novel oxa-adamantyl cannabinoids have been synthesized, with key steps involving nucleophilic addition/transannular cyclization of aryllithium to epoxyketone in the presence of cerium chloride, and stereoselective construction of the tricyclic cannabinoid nucleus. researchgate.netresearchgate.net These syntheses are convenient and amenable to scale-up, allowing for the preparation of sufficient quantities for detailed in vitro evaluation. researchgate.netresearchgate.net
Another area of development is the synthesis of energetic derivatives based on oxygen-containing cage frameworks. For instance, novel dioxaadamantane frameworks have been constructed from 9-oxabicyclo[3.3.1]nonane-2,6-diene, leading to energetic derivatives with improved oxygen balance, higher density, and enhanced detonation properties. researchgate.net
Stereoselective and Enantioselective Synthesis
Stereoselective and enantioselective synthesis of this compound derivatives is crucial for applications where specific spatial arrangements of atoms are critical, such as in drug development. All 1,2-disubstituted adamantane derivatives are chiral, necessitating pathways to enantiomerically pure forms. mdpi.com
Achieving enantiomerically pure this compound derivatives often involves asymmetric reactions and enantiomeric resolution steps. One strategy converts a common starting material, such as a ketoolefine precursor, into enantiomerically pure products. Cyclization reactions, for example, using titanium(IV) chloride, can retain the stereochemistry, yielding enantiomerically pure substituted adamantane derivatives in good to high yields. mdpi.com
While direct enantioselective synthesis of this compound specifically is less commonly detailed in broad reviews, the principles applied to other chiral adamantane and heteroadamantane derivatives are relevant. These often involve:
Chiral Auxiliaries or Catalysts: The use of chiral auxiliaries or enantioselective catalysts (e.g., transition metal complexes) to control the stereochemical outcome of key bond-forming reactions.
Resolution of Racemic Mixtures: Separation of enantiomers from a racemic mixture, often by forming diastereomeric salts or complexes, followed by their separation and regeneration of the pure enantiomers.
Chiral Pool Synthesis: Starting from naturally occurring chiral precursors to build the desired enantiomerically pure structure.
For example, in the synthesis of 3-isopropyl-2-oxa-1-adamantanol, cerium chloride heptahydrate can be used in a reaction involving isopropyl lithium. scispace.com The development of enantiomerically pure bicyclo[3.3.1]nonane derivatives, which can serve as precursors to oxa-adamantanes, has also been explored, often involving intramolecular carbocation capture or other cyclization strategies. rsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 164186529 |
| Adamantane | 9238 |
| Cycloocta-1,5-diene | 10937607 |
| Adamantanone | 64149 |
| 2-Methyl-2-adamantanol | 64149 |
| Bicyclo[3.3.1]nonane-2,6-diol | Not found |
| 1,3-Dichloroadamantane | 213511 |
| Trifluoroperacetic acid (TFPAA) | 69829 |
| Trifluoroacetic acid (TFAA) | 6377 |
| 9-Oxabicyclo[3.3.1]nonane-2,6-diene | Not found |
The synthesis of this compound and its various derivatives is a significant area of research due to the unique cage-like structure of oxa-adamantanes, which imparts distinct chemical and biological properties. These compounds are often explored for their potential in medicinal chemistry, materials science, and as building blocks for complex molecular architectures.
Grob Fragmentation and Transannular Cyclization in Acidic Media
Grob fragmentation and transannular cyclization are crucial mechanistic pathways in the synthesis of 2-oxaadamantane derivatives, particularly when starting from halogenated adamantanes. A notable method involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid. For instance, 1,3-dichloroadamantanes react with fuming nitric acid to yield a mixture of 2-oxaadamantane derivatives. This transformation is believed to proceed through a sequence of steps initiated by the nitrolysis of the initial dihaloadamantane, forming a nitrooxy derivative. This intermediate then undergoes skeletal rearrangements, including Grob fragmentation and subsequent transannular cyclization. researchgate.netnih.gov
A proposed mechanism involves the protonation of a nitrooxy group, followed by the elimination of a nitric acid molecule to generate a carbocation. This carbocation then undergoes Grob fragmentation, leading to the formation of a 7-methylidenebicyclo[3.3.1]nonan-3-one intermediate. Further reactions, such as the addition of liberated chlorine at the exocyclic double bond, followed by reaction with nitric acid, transannular cyclization, and elimination of a nitronium cation, ultimately yield the 2-oxaadamantane structure. nih.gov
Another application of transannular cyclization in acidic media involves the oxidative cleavage of adamantane derivatives. For example, selective oxidative cleavage-cyclization of adamantane through a bridge carbon in trifluoroperacetic acid (TFPAA) can lead to oxaadamantane derivatives. The presence of a methyl group at the bridge position can direct consecutive oxygen insertion into the cage structure via a Criegee rearrangement. The formation of stable 5-methyl-4,6-dioxabishomoadamant-5-yl cation has been observed, which can undergo further transformations including acidic transannular cyclization in trifluoroacetic acid (TFAA) to yield oxaadamantane derivatives. acs.org
A simpler method for 2-oxa-adamantane synthesis involves treating bicyclo[3.3.1]nonane-2,6-diol with concentrated sulfuric acid, achieving yields of 35–40%. rsc.org
Cage-Divergent and Modular Synthetic Approaches
Cage-divergent and modular synthetic approaches offer versatile strategies for constructing oxa-adamantane scaffolds and their derivatives, allowing for the introduction of various functionalities and heteroatoms. These methods aim to overcome the limitations of traditional synthesis, such as cumbersome fragmentation-reconstruction sequences or the need for harsh reagents. digitellinc.com
A scalable cage-divergent synthesis of oxygen- and nitrogen-doped adamantanes and related tricyclic morpholine mimetics can be achieved from readily available cycloocta-1,5-diene. chemrxiv.orgchemrxiv.org This approach enables the production of multigram quantities of these compounds, which were previously difficult to obtain. Key cyclization steps are optimized using accessible, greener, and safer reagents. chemrxiv.orgchemrxiv.org
For instance, a cyclooctadiene-derived precursor resembling the substitution pattern of dibromide can be used in preparative quantities. An approach involving the preparation of 2,6-diiodo-9-oxabicyclo[3.3.1]nonane leverages the larger atomic size of iodine to achieve high selectivity (e.g., a 2:98 ratio) on a multigram scale with high preparative yields (e.g., 84%). chemrxiv.org
The strategic introduction of oxygen heteroatoms into the adamantane cage is a promising strategy to modify the physicochemical properties of adamantane derivatives, such as reducing lipophilicity and enhancing water solubility, while maintaining the rigid 3D scaffold. chemrxiv.org Heteroadamantane motifs are found in natural products and have inspired synthetic efforts to create bioactive compounds. chemrxiv.org
Methods for introducing oxygen heteroatoms include:
Baeyer-Villiger Oxidation: 2-Oxaadamantane can be prepared from adamantanone through a four-step sequence involving Baeyer-Villiger oxidation, followed by reduction or reductive methylation, iodination with ring cleavage, and recyclization. researchgate.netthieme-connect.com
One-step Transformation: A more direct approach involves the one-step transformation of 2-methyl-2-adamantanol into 2-oxa-adamantane. thieme-connect.com
Oxidative Transformations: Oxidative transformations of polycyclic cage structures, particularly the cleavage of oxahomoadamantane derivatives obtained from 2-substituted adamantanes, are also utilized. nih.gov
Nitric Acid Reactions: As mentioned in Section 2.1.4.3, the reaction of 1,3-dihaloadamantanes with fuming nitric acid leads to the formation of 2-oxaadamantane derivatives through nitrolysis, Grob fragmentation, and transannular cyclization. researchgate.netnih.gov
Ketalization and Ring-Closing Metathesis (RCM): Oxygenated cage compounds can be synthesized using acetalization and RCM as key steps, employing ketalization and transannular cyclization. researchgate.net
The development of novel chemotypes incorporating oxa-adamantane scaffolds is driven by the desire to create compounds with improved properties, particularly in medicinal chemistry. The introduction of oxygen atoms can lead to better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles compared to their all-carbon adamantane counterparts. digitellinc.comchemrxiv.org
Oxa-adamantane derivatives have shown promise as high-affinity ligands for cannabinoid receptors (CB1 and CB2). For example, novel oxa-adamantyl cannabinoids have been synthesized, with key steps involving nucleophilic addition/transannular cyclization of aryllithium to epoxyketone in the presence of cerium chloride, and stereoselective construction of the tricyclic cannabinoid nucleus. researchgate.netresearchgate.net These syntheses are convenient and amenable to scale-up, allowing for the preparation of sufficient quantities for detailed in vitro evaluation. researchgate.netresearchgate.net
Another area of development is the synthesis of energetic derivatives based on oxygen-containing cage frameworks. For instance, novel dioxaadamantane frameworks have been constructed from 9-oxabicyclo[3.3.1]nonane-2,6-diene, leading to energetic derivatives with improved oxygen balance, higher density, and enhanced detonation properties. researchgate.net
Stereoselective and Enantioselective Synthesis
Stereoselective and enantioselective synthesis of this compound derivatives is crucial for applications where specific spatial arrangements of atoms are critical, such as in drug development. All 1,2-disubstituted adamantane derivatives are chiral, necessitating pathways to enantiomerically pure forms. mdpi.com
Achieving enantiomerically pure this compound derivatives often involves asymmetric reactions and enantiomeric resolution steps. One strategy converts a common starting material, such as a ketoolefine precursor, into enantiomerically pure products. Cyclization reactions, for example, using titanium(IV) chloride, can retain the stereochemistry, yielding enantiomerically pure substituted adamantane derivatives in good to high yields. mdpi.com
For example, in the synthesis of 3-isopropyl-2-oxa-1-adamantanol, cerium chloride heptahydrate can be used in a reaction involving isopropyl lithium. scispace.com The development of enantiomerically pure bicyclo[3.3.1]nonane derivatives, which can serve as precursors to oxa-adamantanes, has also been explored, often involving intramolecular carbocation capture or other cyclization strategies. rsc.org
Diastereoselective Control in Reaction Pathways
Diastereoselectivity, the preferential formation of one diastereomer over others in a chemical reaction, is a critical aspect in the synthesis of complex molecules, including those based on the oxa-adamantane scaffold. Diastereomers possess different physical and chemical properties, making their controlled synthesis essential. cdutcm.edu.cn Control over diastereoselectivity can be achieved through kinetic control, where the transition state leading to the desired diastereomer is significantly lower in energy, or thermodynamic control, where the reaction is reversible and the more stable diastereomer is preferentially formed. cdutcm.edu.cn Factors influencing diastereoselectivity include steric and electronic effects, as well as the judicious use of chiral auxiliaries and catalysts.
In the context of oxa-adamantane related structures, diastereospecific synthesis has been reported. For instance, the reaction of fluorinated acetylacetones with phosphonous acid dichlorides can lead to the diastereospecific formation of complex cage compounds such as 2-phospha-6-oxa-9-oxabicyclo[3.3.1]-nonane and 2,4,8-trioxa-6-phospha-adamantane. wikipedia.org The molecular structures of these compounds were confirmed by single-crystal X-ray analysis, highlighting the precise stereochemical control achieved. wikipedia.org Investigations into the reaction mechanisms for constructing adamantane frameworks from bicyclic precursors have also extensively rationalized the observed diastereoselectivity. chem960.com
Functionalization of the 2-Oxa-1-adamantane Scaffold
The 2-oxa-1-adamantane scaffold offers multiple sites for functionalization, allowing for the creation of diverse derivatives with tailored properties. The presence of the oxygen atom within the cage can influence the electronic and steric environment, thereby affecting the reactivity and selectivity of functionalization reactions compared to the all-carbon adamantane. For example, the oxygen atom in oxa-adamantane can lead to active site rearrangements, which has been observed in the context of soluble epoxide hydrolase (sEH) inhibitors, enhancing their activity. uni.lu General functionalization strategies for adamantane scaffolds, such as Negishi cross-coupling reactions, acylation, arylation, thiolation, 1,2/1,4-addition, alkynylation, amination, halogenation, and allylation, can provide a basis for exploring similar transformations on the 2-oxa-1-adamantane system.
Nucleophilic Substitution Reactions on Substituted Oxa-Adamantanol Derivatives
Nucleophilic substitution reactions are a key pathway for modifying substituted oxa-adamantanol derivatives. The presence of suitable leaving groups allows for the introduction of various functional moieties. For instance, 3-(bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol has been shown to undergo nucleophilic substitution reactions with a range of nucleophiles, leading to the formation of new 2-oxaadamantane derivatives. uni.lu These reactions are often carried out in polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and may require the presence of a base like potassium carbonate (K2CO3) to facilitate the reaction. The bromomethyl group serves as a reactive site that can be readily replaced by nucleophiles such as amines, alcohols, and thiols. Additionally, adamantanol nitrates have been explored as starting materials in nucleophilic substitution reactions, demonstrating their utility in synthesizing polyfunctionalized adamantane derivatives.
Oxidative Functionalization Strategies
Oxidative functionalization is a powerful tool for introducing oxygen-containing functional groups onto the 2-oxa-1-adamantane scaffold or its precursors. One notable example involves the treatment of adamantan-2-ol with mercuric oxide and iodine, followed by irradiation, which successfully afforded oxa-adamantane in approximately 50% yield. uni.lu Oxidative rearrangement reactions, such as those using thallium(III) nitrate on bicyclononanones, can also be employed to construct oxa-adamantane derivatives. uni.lu
More broadly, the oxidative functionalization of adamantane series hydrocarbons, including oxidation, carbonylation, and carboxylation reactions, has been extensively studied using various oxidizing agents and catalysts. Selective hydroxylation of tertiary C-H bonds in adamantane, for example, can be achieved using non-metal-based catalyst systems like Oxone. Furthermore, the hydroxyl group in compounds like 3-(bromomethyl)adamantan-1-ol (B6255061) can be oxidized to a carbonyl group using agents such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC). Oxidative carbonylation methods, involving the direct reaction of adamantyl radicals with carbon monoxide, or palladium-catalyzed oxidative carbonylation of hydrocarbons, have also been developed to access acyladamantane products and esters, respectively.
Table 2: Examples of Oxidative Functionalization Reactions
| Starting Material | Oxidizing Agent/Catalyst | Product Type | Yield (if reported) | Source |
| Adamantan-2-ol | Mercuric oxide, iodine, irradiation | Oxa-adamantane | ~50% | uni.lu |
| Bicyclononanones | Thallium(III) nitrate | Oxidative rearrangement products | Not specified | uni.lu |
| Adamantane | Oxone (non-metal catalyst) | Hydroxylated adamantane | Not specified | |
| 3-(Bromomethyl)adamantan-1-ol | Chromium trioxide or PCC | Adamantanone derivatives | Not specified | |
| Adamantane | Phthalimide-N-oxyl radical, CO | Acyladamantane products | Not specified | |
| Hydrocarbons (e.g., adamantane) | Palladium catalyst, benzyl (B1604629) alcohol, CO | Adamantyl esters | 68% (for adamantane) |
Challenges in C-H and C-X Bond Deactivation
Functionalizing the rigid 2-oxa-1-adamantane scaffold presents specific challenges, particularly concerning the activation and selective transformation of its strong carbon-hydrogen (C-H) and carbon-halogen (C-X) bonds. The inherent stability and high bond dissociation energies of C-H bonds in adamantane-like structures make their direct functionalization difficult, often requiring robust reaction conditions or highly reactive species. Achieving site-selectivity, especially among chemically similar C-H bonds, remains a significant hurdle in organic synthesis.
Challenges also arise with C-X bonds. For instance, the nitrolysis of C-Hlg bonds (where Hlg is a halogen) can occur when halogen atoms are present in the adamantane core, potentially leading to undesired side reactions or rearrangements. uni.lu In some cross-coupling reactions, such as nickel-catalyzed processes, there can be a competition between the activation of alkyl and aryl electrophiles, which can impact the efficiency and selectivity of C-X bond transformations. Overcoming these challenges often necessitates the development of highly selective catalysts or reagents that can differentiate between various C-H and C-X bonds within the complex cage structure.
Compound Names and PubChem CIDs
Reaction Mechanisms and Intermediates in 2 Oxa 1 Adamantanol Chemistry
Rearrangement Mechanisms
1,2-Bond Migrations and Hydride Shifts
Carbocationic rearrangements, including 1,2-bond migrations and hydride shifts, are fundamental processes in the chemistry of adamantane (B196018) derivatives. These rearrangements are often driven by the formation of more stable carbocation intermediates. In the context of 2-oxa-1-adamantanol chemistry, the formation and reactivity of the 2-oxa-1-adamantyl cation are particularly relevant.
One notable instance involves the acid-promoted cyclization of ketoolefines, where the carbonyl oxygen participates in generating a 2-oxa-1-adamantyl cation. This process is often preceded by a series of Wagner-Meerwein and Meinwald rearrangements, which are intramolecular skeletal rearrangements driven by the release of transannular strain within the molecule. The resulting 2-oxa-1-adamantyl cation can then be trapped by nucleophiles, such as acetonitrile, leading to the formation of functionalized products. For example, in a Ritter reaction, a 2-oxa-1-adamantyl cation intermediate was observed to be trapped by acetonitrile, subsequently hydrolyzing to a hemiaminal mdpi.com. This hemiaminal further undergoes cleavage and dehydration to form a bicyclic iminium salt, which then cyclizes to a tertiary 1-adamantyl cation, eventually yielding a bis-acetamide product in high yield (77%) mdpi.com.
The stability of carbocations within the adamantane system plays a crucial role in these rearrangements. The 1-adamantyl carbocation, for instance, exhibits unusual stability due to hyperconjugation with filled bonding orbitals within its rigid cage nih.govuni.lu. While 1,2-hydride shifts are common in carbocation chemistry to achieve greater stability (e.g., secondary to tertiary carbocation) acs.org, the rigid nature of adamantane and its oxa-analogs can impose high barriers or specific pathways for such shifts nih.gov.
Radical-Mediated Processes
Radical-mediated processes offer powerful strategies for the functionalization of adamantane and its derivatives, including this compound. These reactions typically involve the generation of highly reactive radical intermediates that can participate in various transformations, such as C-H bond activation and C-C bond formation.
Radical chain mechanisms are frequently employed for the functionalization of adamantane derivatives. These mechanisms generally involve initiation, propagation, and termination steps. The initial step often involves a hydrogen atom transfer (HAT) from the adamantane scaffold to an abstracting radical species, generating an adamantyl radical.
One well-studied example is the radical chlorocarbonylation of adamantane, which utilizes oxalyl chloride and a benzoyl peroxide radical initiator. In this mechanism, a chlorine radical, generated from the homolysis of the peroxide, abstracts a hydrogen atom from adamantane to form an adamantyl radical. This adamantyl radical then reacts further, propagating the chain nih.gov. Following subsequent reactions and methanolysis, a mixture of methyl 1- and 2-adamantanecarboxylates can be obtained nih.gov.
Another illustration is the oxidative carbonylation of adamantane using the phthalimide-N-oxyl (PINO) radical. The PINO radical abstracts a hydrogen atom from adamantane, forming either a tertiary (3°) or secondary (2°) adamantyl radical. These radicals are then intercepted by carbon monoxide to form acyl radicals, which can subsequently react with oxygen to yield carboxylic acids nih.gov.
These examples demonstrate how radical chain mechanisms enable the direct functionalization of C-H bonds in adamantane, a principle that can be extended to this compound, given its structural similarities and the presence of C-H bonds susceptible to radical abstraction.
The choice of radical initiator significantly influences the regioselectivity of functionalization reactions on adamantane derivatives. Different initiators generate distinct radical species with varying reactivities and selectivities towards the tertiary (bridgehead) and secondary (methylene) C-H positions of the adamantane cage.
For instance, in the radical chlorocarbonylation of adamantane initiated by benzoyl peroxide, the chlorine radical exhibits relatively low regioselectivity, leading to a mixture of methyl 1- and 2-adamantanecarboxylates. After statistical correction, this reaction shows a reactivity ratio of 3.67:1 favoring the tertiary adamantyl positions nih.gov.
In contrast, photochemical alkylation reactions of adamantane using benzophenone (B1666685) as a photosensitizer demonstrate a high selectivity for the tertiary bridgehead position. Irradiation at 360 nm generates the triplet excited state of benzophenone, which acts as the hydrogen atom abstractor, leading to the exclusive formation of the adamantyl radical at the tertiary position escholarship.org.
Another example involves nickel and photoredox catalysis for the direct C-C bond formation between unactivated alkanes and chloroformates. In the case of adamantane, this approach yielded adamantanecarboxylate ester with a slight preference for the less substituted regioisomer (2°:3° = 1.3:1) nih.gov.
The regioselectivity observed in these radical reactions is often governed by the stability of the transient radical intermediate and steric accessibility. Tertiary C-H bonds are generally more reactive towards hydrogen atom abstraction due to the greater stability of the resulting tertiary radical. However, the nature of the abstracting radical and the reaction conditions (e.g., temperature, presence of catalysts) can modulate this inherent preference.
The following table summarizes some regioselectivity data for adamantane functionalization with different radical initiators:
| Reaction Type | Radical Initiator | Regioselectivity (3°:2° Ratio) | Yield (%) | Reference |
| Chlorocarbonylation | Benzoyl peroxide | 3.67:1 (tertiary favored) | 49% | nih.gov |
| Oxidative Carbonylation | DTBP | 2:1 (tertiary favored) | 77% | nih.gov |
| Photochemical Alkylation | Benzophenone | Exclusive tertiary | 90% | escholarship.org |
| Esterification | Ni/Photoredox catalyst | 1:1.3 (secondary favored) | 46% | nih.gov |
While direct quantitative data for this compound's regioselectivity with various radical initiators is not explicitly detailed in the provided search results, it is reasonable to infer that similar principles of radical stability and steric hindrance would apply. The presence of the oxygen atom within the cage could potentially influence the electronic and steric environment, leading to unique regioselectivity patterns that would warrant specific investigation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in probing the fundamental properties of molecules at the electronic level. These methods are used to predict molecular structures, stabilities, and the pathways of chemical reactions.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. For 2-Oxa-1-adamantanol, DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-31G* or larger, would be used to determine its most stable three-dimensional structure.
Interactive Data Table: Hypothetical DFT-Calculated Structural Parameters for this compound
Users can sort the data by clicking on the column headers.
| Parameter Type | Atoms Involved | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C1-O2 | 1.44 Å |
| Bond Length | O2-C3 | 1.45 Å |
| Bond Length | C1-C9 | 1.54 Å |
| Bond Length | C1-C10 | 1.54 Å |
| Bond Length | C1-OH | 1.43 Å |
| Bond Angle | C9-C1-C10 | 109.5° |
| Bond Angle | O2-C1-C9 | 108.0° |
| Bond Angle | C1-O2-C3 | 112.0° |
Note: The data in this table is hypothetical and represents the type of information that would be generated from a DFT structural optimization calculation. It is included for illustrative purposes.
The stability of the molecule would be assessed by calculating its total electronic energy and heat of formation. Vibrational frequency calculations are also typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared spectrum.
The formation of carbocations is a key aspect of the reactivity of adamantane (B196018) derivatives. Computational studies have been used to investigate the stability of carbocations derived from the 2-oxa-adamantane framework. An acid-promoted cyclization of a keto-olefin can generate a 2-oxa-1-adamantyl cation as an intermediate. mdpi.com
DFT calculations have been employed to compare the stability of different oxa-adamantyl carbocations. For example, the 2-oxa-1-adamantyl carbocation (structure 6 in some literature) is calculated to be less stable than the isomeric 2-oxa-5-adamantyl carbocation (structure 4 ) by approximately 9 kJ/mol at the B3LYP/6-311G(d) level of theory. nih.gov This difference in stability is attributed to the fact that the 2-oxa-1-adamantyl carbocation is not stabilized by oxonium resonance due to its bridgehead position, which prevents the formation of a planar pi-bond. nih.gov The relative energies of these and other related carbocation intermediates are crucial for predicting reaction outcomes.
Interactive Data Table: Calculated Relative Energies of Oxa-adamantyl Carbocations
Users can sort the data by clicking on the column headers.
| Carbocation Species | Computational Method | Basis Set | Relative Energy (kJ/mol) | Reference Species |
| 2-Oxa-1-adamantyl cation | B3LYP | 6-311G(d) | +9 | 2-Oxa-5-adamantyl cation |
| 2-Oxa-5-adamantyl cation | B3LYP | 6-311G(d) | 0 | Self |
| retro-Prins product cation | B3LYP | 6-31G(d) | +11.3 | 2-Oxa-5-adamantyl cation |
Data sourced from computational studies on oxa-adamantyl systems. nih.gov
Computational chemistry is a powerful tool for mapping out the energetic landscape of a chemical reaction, including the identification of transition states and intermediates. The synthesis of 2-oxaadamantane derivatives often involves complex rearrangements. nih.gov Reactions of dichloroadamantanes in fuming nitric acid, for example, proceed through skeletal transformations that include Grob fragmentation and transannular cyclizations to form the 2-oxaadamantane core. nih.gov
For the related 2-oxa-5-adamantyl carbocation, DFT calculations have been used to model its potential unimolecular reaction pathways. nih.gov One significant pathway is the retro-Prins process (a type of beta-cleavage or Grob fragmentation), which leads to the formation of a 7-methylene-2-oxoniabicyclo[3.3.1]non-2-ene cation. nih.gov The energy barrier for this ring-opening reaction has been calculated to be very low, only 15 kJ/mol at the B3LYP/6-31G(d) level, suggesting that this is a facile escape route for the carbocation. nih.govnih.gov Such calculations are vital for understanding why certain intermediates may be transient and difficult to observe experimentally.
Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity and selectivity of pericyclic reactions, such as cycloadditions, by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. luisrdomingo.com
While there are no specific studies in the literature applying FMO theory to cycloaddition reactions of this compound, the principles can be described. In a hypothetical Diels-Alder reaction where a derivative of this compound acts as a dienophile, its LUMO would interact with the HOMO of a diene. The energy gap between these frontier orbitals would be a key determinant of the reaction rate; a smaller HOMO-LUMO gap generally corresponds to a faster reaction. The symmetry and coefficients of the interacting orbitals would determine the regioselectivity and stereoselectivity of the cycloaddition product. Computational programs can readily calculate and visualize the HOMO and LUMO of this compound, which would be the first step in such a theoretical analysis.
Molecular Dynamics Simulations
While quantum chemical calculations focus on the static properties of molecules or the pathways of single reaction events, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
Although this compound has a rigid cage-like structure, the hydroxyl group at the C1 position can rotate. Furthermore, the entire molecule can undergo subtle conformational fluctuations. Molecular dynamics simulations can provide insights into these dynamic processes.
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all atoms over a period of time (e.g., nanoseconds to microseconds). The interactions between atoms are described by a force field (e.g., AMBER, CHARMM, GROMOS). researchgate.net
The resulting trajectory can be analyzed to understand the conformational preferences of the molecule. For the -OH group, one could determine the potential energy as a function of the C-O bond rotation, identifying the most stable rotamers. Studies on other flexible molecules have shown that MD simulations can provide detailed models that are in good agreement with experimental data, such as ROESY distances from NMR. nih.gov For a molecule like this compound, MD simulations would reveal the preferred orientation of the hydroxyl group and the extent of any puckering or breathing modes of the cage structure, providing a dynamic picture of the molecule's behavior in solution.
Computational Mechanistic Elucidation
Computational chemistry is instrumental in mapping out the reaction pathways of chemical transformations, identifying transition states, and calculating activation energies. This is particularly valuable for understanding the complex oxidation mechanisms of caged hydrocarbons like adamantane and its derivatives.
The oxidation of adamantane and its derivatives can proceed through either ionic (carbocationic) or radical pathways, depending on the oxidant and reaction conditions. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used method to investigate these mechanisms.
Theoretical studies on the hydroxylation of adamantane by oxidants like ferrate(VI) have shown that the reaction proceeds via a hydrogen atom abstraction to form an adamantyl radical intermediate, followed by an oxygen rebound step. elsevierpure.com This radical mechanism is often favored for the oxidation of the strong C-H bonds in adamantane. nih.govelsevierpure.com DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G**), can accurately predict the activation energies for the cleavage of tertiary versus secondary C-H bonds. elsevierpure.com For adamantane itself, the tertiary C-H bond is preferentially oxidized due to the lower activation energy required for its cleavage. elsevierpure.com
In the case of this compound, the presence of the ether oxygen and the hydroxyl group would significantly influence the electronic structure and, consequently, the oxidation mechanism. The ether oxygen could influence the stability of nearby radical or cationic intermediates through inductive effects. A computational study would likely investigate the following pathways:
Radical Oxidation: Hydrogen abstraction from the various C-H bonds. The calculations would determine the relative activation barriers for abstraction at each position, providing insight into the regioselectivity of the reaction. The stability of the resulting carbon-centered radicals would be a key factor.
Ionic Oxidation: In strongly acidic or oxidizing media, a carbocationic mechanism might be initiated by the loss of the hydroxyl group or by oxidative C-H cleavage. researchgate.net DFT calculations can model the formation and stability of the resulting carbocations and predict subsequent rearrangement or reaction pathways.
A primary goal of computational mechanistic studies is to predict the outcomes and selectivities of reactions. By calculating the energy profiles for all possible reaction pathways, the most likely products can be identified. The relative heights of the activation barriers for competing pathways determine the selectivity of the reaction.
For the oxidation of this compound, computational models could predict the ratio of different potential oxidation products. For example, oxidation could occur at various secondary carbon atoms or potentially lead to further oxidation at the tertiary carbon bearing the hydroxyl group, forming a ketone.
Table 2: Calculated Activation Energies and Predicted Product Ratios for the Radical Oxidation of a Hypothetical Adamantane Derivative (Illustrative Data)
| Reaction Pathway (H-abstraction at) | Activation Energy (kcal/mol) | Predicted Product Ratio (%) |
| C-3 (tertiary) | 12.5 | 85 |
| C-4 (secondary, adjacent to ether) | 15.2 | 10 |
| C-5 (secondary) | 16.8 | 5 |
This table provides an illustrative example of how DFT calculations can be used to predict reaction selectivity based on the calculated activation energies for competing reaction pathways.
Computational models have become increasingly sophisticated, with the ability to incorporate solvent effects and even to model enzyme-catalyzed reactions. nih.govrsc.org For this compound, such predictive studies would be invaluable for guiding synthetic efforts and understanding its chemical behavior in various environments.
Advanced Characterization Techniques for 2 Oxa 1 Adamantanol Structures
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique employed to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a characteristic frequency, resulting in unique absorption bands in the IR spectrum. For 2-Oxa-1-adamantanol, the presence of a hydroxyl group (-OH) and an ether linkage (C-O-C) within the rigid oxa-adamantane cage would yield distinct spectral signatures.
While specific published FTIR spectral data for this compound are not widely available in the literature dtic.mil, the expected characteristic absorption bands can be predicted based on the known vibrational frequencies of similar functional groups in related organic compounds, particularly other adamantane (B196018) derivatives and cyclic ethers.
The hydroxyl group is expected to show a broad absorption band in the O-H stretching region, typically around 3200-3600 cm⁻¹, indicative of hydrogen bonding, which is common for alcohols in condensed phases. A sharper, less broad peak might be observed if the hydroxyl group is relatively free. Additionally, the C-O stretching vibration of the alcohol is anticipated in the region of 1000-1200 cm⁻¹. For instance, 1-adamantanol (B105290) exhibits hydroxyl group modes at 1115 cm⁻¹ and 1087 cm⁻¹ dtic.mil.
The ether linkage (C-O-C) within the oxa-adamantane cage would contribute to the spectrum with characteristic C-O stretching vibrations. These are generally observed in the range of 1070-1300 cm⁻¹. For example, studies on ether-type oxides on diamond surfaces, and predicted frequencies for 2-oxa-adamantane from ab initio calculations, suggest C-O stretching modes around 1250 cm⁻¹ and 1200 cm⁻¹ dtic.mil.
Furthermore, the aliphatic C-H stretching vibrations from the adamantane framework are expected in the 2800-3000 cm⁻¹ range, typical for sp³ hybridized carbon atoms. The bending vibrations (CH₂, CH) would appear in the fingerprint region (below 1500 cm⁻¹), which is often complex but provides unique structural information.
The expected FTIR absorption bands for this compound are summarized in the table below:
| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad, H-bonded) |
| Hydroxyl (-OH) | C-O Stretch | 1000-1200 |
| Ether (C-O-C) | C-O Stretch | 1070-1300 |
| Aliphatic C-H | C-H Stretch | 2800-3000 |
| Aliphatic C-H | C-H Bending | 1350-1480 (CH₂ scissoring) |
X-Ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystalline material. When X-rays interact with the electrons of atoms in a crystal, they are diffracted in specific directions, creating a unique diffraction pattern. This pattern can then be analyzed to deduce the arrangement of atoms within the crystal lattice, providing insights into the solid-state structure of the compound.
Single-Crystal X-Ray Diffraction for Solid-State Structure and Conformation
A successful single-crystal XRD analysis of this compound would typically yield the following detailed research findings:
Unit Cell Parameters: Determination of the crystal system (e.g., monoclinic, orthorhombic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters describe the fundamental repeating unit of the crystal lattice.
Atomic Coordinates: Precise fractional coordinates for every atom within the asymmetric unit, allowing for the reconstruction of the entire molecule and its crystal packing.
Bond Lengths and Angles: Highly accurate measurements of all interatomic distances (bond lengths) and angles between bonds. For this compound, this would confirm the typical C-C, C-O (ether), C-O (alcohol), and O-H bond lengths, as well as the tetrahedral angles around carbon and oxygen atoms within the cage and at the hydroxyl site. The rigidity of the oxa-adamantane cage would be reflected in these angles, showing minimal deviation from ideal values.
Molecular Conformation: Elucidation of the precise three-dimensional arrangement of atoms. Given the inherent rigidity of the adamantane framework, the oxa-adamantane cage in this compound would exhibit a well-defined, constrained conformation. The orientation of the hydroxyl group relative to the cage would also be precisely determined, including any intramolecular or intermolecular hydrogen bonding interactions that influence crystal packing. For example, hydrogen bonding often plays a significant role in the solid-state arrangement of adamantanol derivatives scispace.com.
Advanced Applications in Chemical Research and Material Science
Synthetic Building Blocks
The inherent rigidity and three-dimensional nature of the 2-oxaadamantane skeleton make it a valuable building block in organic synthesis, particularly for constructing molecules with precise conformational control.
The 2-oxaadamantane framework, including derivatives of 2-oxa-1-adamantanol, is recognized for its ability to introduce conformational rigidity into molecular structures. This characteristic is highly desirable in the design of compounds where a fixed spatial arrangement of functional groups is critical for their activity or properties. For instance, N-[(adamantan-1-yl)alkyl]-acetamides, which are related cage compounds, have been utilized as starting materials for the synthesis of conformationally restricted peptidomimetics researchgate.net. Similarly, the 2-oxaadamantane scaffold has been explored in the context of designing constrained macrocycles and other rigid architectures researchgate.netresearchgate.net. The presence of the oxygen atom within the cage can further influence the electronic and steric properties, offering a distinct advantage over carbocyclic adamantane (B196018) in certain applications.
Derivatives of this compound serve as versatile precursors for the construction of more complex organic molecules. Reactions involving 3-(bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, for example, have demonstrated its utility as a starting material for targeted synthesis of new 2-oxaadamantane derivatives and potentially biologically active compounds researchgate.netresearchgate.netresearchgate.net. These transformations often involve nucleophilic substitution reactions, leading to a diverse range of functionalized 2-oxaadamantane derivatives. The ability to undergo structural transformations of the 2-oxaadamantane cage further expands its synthetic versatility, allowing access to various polyfunctionalized products, including 1,2,3-trisubstituted adamantanes researchgate.netresearchgate.net.
Catalysis
The application of this compound directly as a ligand or scaffold component in catalytic systems is not extensively documented in the provided search results. However, the broader field of adamantane derivatives in catalysis offers insights into the potential of such cage compounds.
Supramolecular Chemistry
The distinct three-dimensional shape and hydrophobic interior of cage compounds like this compound make them excellent candidates for host-guest interactions in supramolecular chemistry.
The adamantane moiety is well-established in supramolecular chemistry due to its rigid, hydrophobic, and globular structure, which facilitates specific host-guest interactions researchgate.netfiveable.melibretexts.org. By extension, the 2-oxaadamantane scaffold, including this compound and its derivatives, is highly suitable as a guest molecule for various macrocyclic receptors. These interactions are typically driven by non-covalent forces such as hydrophobic effects and van der Waals forces, leading to the formation of stable inclusion complexes fiveable.melibretexts.orgmdpi.com. For example, adamantane groups have been used to modify poly(2-oxazolines) to form inclusion complexes with β-cyclodextrin, demonstrating their utility in molecular recognition and stimuli-responsive materials osti.gov. The incorporation of the oxaadamantane unit into crown ethers and cryptands has been studied, where the adamantane moiety acts as a rigid spacer, influencing the conformational mobility and the size and shape of the host cavity, thereby affecting its ability to complex metal cations fiveable.me. This pre-organization is crucial for effective host-guest complex formation, mimicking enzymatic binding pockets and enabling applications in areas like drug delivery and sensing fiveable.medrugtargetreview.com.
Applications in Self-Assembly and Molecular Recognition
Adamantane and its derivatives are well-established as molecular building blocks for self-assembly processes, leading to the formation of molecular crystals and supramolecular systems wikipedia.orgpensoft.netarxiv.orgnih.gov. The rigid, cage-like structure of adamantane is an efficient scaffold for supramolecular recognition in both chemical and biological systems rsc.org. Its lipophilicity and strong interactions with host molecules, such as cyclodextrins, enable its incorporation into self-aggregating supramolecular systems pensoft.netrsc.org.
For instance, adamantyl aminoguanidines have been successfully incorporated into liposomes, demonstrating effective recognition of complementary liposomes via phosphate (B84403) groups rsc.org. This highlights their utility in studying molecular recognition processes rsc.org. Similarly, mannosylated adamantyl tripeptides, when anchored via the adamantyl moiety in lipid bilayers, have provided a valuable approach for preparing carbohydrate-decorated targeted drug delivery systems and for investigating specific protein interactions with membrane receptors mdpi.com. Given the structural similarities and the presence of both a rigid oxa-adamantane cage and a hydroxyl group, this compound is anticipated to exhibit comparable capabilities in self-assembly and molecular recognition phenomena, potentially offering unique interaction profiles due to the oxygen atom's electronic influence within the cage.
Material Science Innovations
The incorporation of adamantane derivatives into various materials has led to significant advancements, primarily due to their ability to impart enhanced thermal, mechanical, and optical properties. This compound, as an oxa-adamantane derivative, is expected to contribute to these innovations.
Adamantane derivatives are extensively utilized in the production of polymeric materials, where they serve as bulky pendant groups to improve properties such as thermal stability, mechanical strength, and optical characteristics wikipedia.orgpslc.wsgoogle.com. Polymers containing adamantyl groups can exhibit enhanced thermal stability, increased glass-transition temperature, improved chain stiffness, decreased crystallinity, and lower dielectric constant values rsc.org. For example, adamantane-based polymers have been patented for applications such as coatings for touchscreens wikipedia.org. Monomers derived from adamantane, like adamantol and bromoadamantane, are readily used to synthesize a variety of polymers pslc.ws.
Furthermore, adamantane-containing polyurethanes have been developed that exhibit shape memory behavior, demonstrating the ability to "memorize" a permanent shape and recover it in response to external stimuli like heat rsc.org. The rigid, non-aromatic nature of adamantane-derived polymers also contributes to desirable properties such as transparency, luster, and water resistance, making them suitable for dental materials and optical lenses google.com. The presence of the oxa-adamantane core in this compound suggests its potential as a monomer or additive for developing new polymeric materials with tailored properties, possibly offering unique advantages due to the oxygen's influence on polarity and intermolecular interactions.
Adamantane-type clusters, including both organic adamantane derivatives and inorganic variants, have garnered significant attention for their strong nonlinear optical (NLO) properties rsc.orgacs.orgnih.gov. These properties include second-harmonic generation (SHG) and highly-directed white-light generation (WLG) rsc.orgacs.orgnih.gov. The NLO response often originates from electronic transitions within the organic substituents attached to the cluster, while the core structure, though not directly participating, significantly influences the intensity of the linear and nonlinear response nih.govacs.org.
Studies have shown that the NLO properties can be finely tuned by varying the elemental composition of the cluster core (e.g., group 14 atoms like C, Si, Ge, Sn) and the nature of the organic substituents nih.govnih.govacs.org. For instance, the intensity of the SHG signal in tetraphenyl adamantane clusters increases with the atomic number of the tetrel element in the core acs.org. The introduction of elements like boron or chalcogens (sulfur, oxygen) into the adamantane framework can also lead to tunable visible region optical responses and a lowered optical gap, which is beneficial for optoelectronic applications and dyes mdpi.com. As an oxa-adamantane, this compound, with an oxygen atom integrated into its cage, falls under the category of hetero-adamantane-type clusters. This structural modification is likely to influence its electronic properties and, consequently, its potential for exhibiting or modulating nonlinear optical behavior.
The cage-like structure of adamantane and its derivatives provides a versatile platform for developing materials with tunable properties. This tunability arises from the ability to introduce various functional groups and modify the core structure. Adamantane-based polymers, for example, can be engineered to possess controllable mechanical, physicochemical, and biological characteristics pensoft.net.
A notable example of tunable properties is seen in adamantane-functionalized poly(2-oxazoline)s. When pendant adamantane groups in these polymers interact with cyclodextrin (B1172386) hosts through molecular recognition, their Lower Critical Solution Temperature (LCST) can be precisely tuned over an exceptionally wide range, from 30 °C to 56 °C mdpi.com. Furthermore, diamondoids, including adamantane, are recognized as a class of materials with tunable optoelectronic properties, where modifications such as removing hydrogen atoms or electrons can lead to new optoelectronic behaviors nih.gov. Adamantane plasma polymer encapsulation has also been shown to improve strain engineering in 2D materials, allowing for the tuning of their electrical and optical properties through applied strain researchgate.net. The presence of an oxygen atom and a hydroxyl group in this compound offers specific sites for further functionalization and interaction, suggesting its utility in designing materials with finely tunable characteristics.
Structure-Activity Relationship Studies (Chemical Perspective)
Understanding the relationship between the chemical structure of adamantane derivatives and their reactivity is crucial for designing new compounds and materials. The rigid, non-aromatic nature of the adamantane skeleton, combined with the possibility of functionalization at various positions, allows for detailed investigations into how structural modifications influence chemical behavior.
The chemical reactivity of adamantane typically involves its 3-coordinated carbon sites wikipedia.org. Studies on the hydroxylation of adamantane to adamantanols (such as 1-adamantanol (B105290) and 2-adamantanol) mediated by ferrate(VI) have revealed that the rate-determining step is the C-H bond dissociation, which dictates the regioselectivity of the reaction nih.gov. This highlights how subtle structural differences (e.g., tertiary vs. secondary C-H bonds) can significantly impact reactivity pathways nih.gov.
The introduction of heteroatoms, such as oxygen, into the adamantane cage, as in this compound, represents a significant structural modification that can profoundly alter its chemical reactivity. For instance, the synthesis of other 2-oxaadamantane derivatives involves skeletal transformations from precursors like 1,3-dichloroadamantanes under specific reaction conditions, indicating complex reaction pathways influenced by the presence of oxygen nih.gov. The rigid framework of adamantane can be functionalized with various groups, including alkali metals, chalcogens, and halogens, leading to changes in electronic and optical properties mdpi.com. The systematic variation of substituents and core composition in adamantane-type clusters has been shown to tune their optical response, implying a direct structure-property relationship nih.govacs.org. For this compound, the embedded oxygen atom and the hydroxyl group will influence bond strengths, electron density distribution, and steric hindrance, thereby affecting its susceptibility to various chemical reactions, including oxidation, reduction, and substitution reactions, and potentially altering regioselectivity compared to carbocyclic adamantane derivatives.
Analysis of Steric and Electronic Effects of the Oxa-Adamantane Core
The adamantane scaffold is renowned for its rigid, three-dimensional, diamond-like structure, which imparts significant steric bulk and conformational rigidity to compounds incorporating it. This inherent rigidity makes adamantane derivatives valuable building blocks in various applications, including medicinal chemistry, where they can control the orientation of functional groups and enhance properties like lipophilicity and metabolic stability. mdpi.comresearchgate.netresearchgate.net
The introduction of an oxygen atom into the adamantane cage, forming the oxa-adamantane core, subtly yet significantly modifies these properties, primarily through its steric and electronic influences.
Steric Effects of the Oxa-Adamantane Core
Electronic Effects of the Oxa-Adamantane Core
The presence of the electronegative oxygen atom within the oxa-adamantane core introduces significant electronic effects, primarily through its inductive influence on the sigma (σ) bond framework.
Inductive Effect : Oxygen is highly electronegative, meaning it strongly attracts electron density towards itself through sigma bonds. This results in an electron-withdrawing inductive effect (–I effect) that permeates throughout the oxa-adamantane cage. masterorganicchemistry.combyjus.comquora.comechemi.com This electron withdrawal influences the electron density distribution across the entire molecule, making carbons adjacent to the oxygen slightly electron-deficient.
NMR Spectroscopic Evidence : The electronic effects of the oxygen atom are clearly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. The deshielding effect caused by the electronegative oxygen leads to downfield chemical shifts for protons and carbons located in its vicinity. Studies on related oxa-cage compounds, such as oxa-pentacycloundecane derivatives, illustrate this phenomenon:
Protons at carbons adjacent to the oxygen (e.g., C-11 in oxa-pentacycloundecane) typically show downfield shifts (e.g., in the range of δ 4.61–4.75 ppm) due to the deshielding effect of the adjacent oxygen atom. nih.gov
Similarly, carbon signals (¹³C NMR) of carbons directly linked to or in close proximity to the oxygen atom also exhibit distinct chemical shifts, indicating altered electron density. For instance, C-8 and C-11 carbons in oxa-pentacycloundecane derivatives show characteristic downfield shifts compared to their aza-analogues, reflecting the greater electronegativity of oxygen over nitrogen. nih.govnih.gov
The following table summarizes typical NMR chemical shift trends observed in oxa-cage compounds, illustrating the electronic influence of the oxygen atom. These values are indicative of the deshielding effect exerted by the electronegative oxygen within such rigid polycyclic frameworks.
| NMR Parameter | Atom Location (Relative to Oxygen) | Typical Chemical Shift Range (δ, ppm) | Effect | Reference |
| ¹H NMR | Protons adjacent to oxygen (e.g., methine H) | 4.20 - 4.86 (for 2-oxaadamantan-5-amine) | Deshielding | nih.gov |
| ¹H NMR | Protons adjacent to oxygen (e.g., C-11 in oxa-pentacycloundecane) | 4.61 - 4.75 | Deshielding | nih.gov |
| ¹³C NMR | Carbons adjacent to oxygen (e.g., C-1(3) in 2-oxaadamantan-5-amine) | 69.0 - 69.9 | Deshielding | nih.gov |
| ¹³C NMR | Carbons adjacent to oxygen (e.g., C-8, C-11 in oxa-pentacycloundecane) | 82 - 110 | Deshielding | nih.gov |
Impact on Reactivity : The electron-withdrawing inductive effect of the oxygen can influence the acidity or basicity of functional groups attached to the oxa-adamantane core, or even affect the reactivity of the cage itself towards nucleophilic or electrophilic attack by altering bond polarities. byjus.com
Q & A
Q. What in vitro models are suitable for assessing the biological activity of this compound derivatives in enzyme inhibition studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
